molecular formula C11H9ClN2O4 B12042981 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione CAS No. 62749-09-1

1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione

Cat. No.: B12042981
CAS No.: 62749-09-1
M. Wt: 268.65 g/mol
InChI Key: DDDHXJIPUMFAIZ-UHFFFAOYSA-N
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Description

1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C11H9ClN2O4 and its molecular weight is 268.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62749-09-1

Molecular Formula

C11H9ClN2O4

Molecular Weight

268.65 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C11H9ClN2O4/c12-7-2-1-3-8(6-7)13-11(17)18-14-9(15)4-5-10(14)16/h1-3,6H,4-5H2,(H,13,17)

InChI Key

DDDHXJIPUMFAIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States
Foundational & Exploratory

Technical Guide: Structural Mechanics and Application Protocols for 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and bioconjugation, the efficient and controlled synthesis of asymmetric ureas and carbamates is a critical operational requirement. 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione , commonly referred to as N-succinimidyl 3-chlorophenylcarbamate, serves as a highly stable, amine-reactive electrophile.

As a Senior Application Scientist, I frequently transition workflows away from volatile, toxic, and moisture-sensitive isocyanates (like 3-chlorophenyl isocyanate) toward these bench-stable N-succinimidyl carbamate equivalents. This guide details the structural mechanics, physical properties, and self-validating experimental protocols required to utilize this reagent effectively in parallel synthesis and target-directed drug development.

Chemical Structure & Molecular Mechanics

The structural architecture of 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione is engineered for controlled acyl transfer.

  • The Electrophilic Core: The molecule features a central carbonyl group flanked by a 3-chloroaniline moiety and an N-hydroxysuccinimide (NHS) ester linkage.

  • Mechanistic Advantage: The electron-withdrawing nature of the pyrrolidine-2,5-dione (NHS) ring highly activates the adjacent carbonyl carbon. When exposed to a nucleophile (such as a primary or secondary amine), the system undergoes a nucleophilic acyl substitution.

  • Leaving Group Dynamics: The reaction collapses the tetrahedral intermediate to expel N-hydroxysuccinimide. Because NHS is an excellent, sterically unobtrusive leaving group, the reaction proceeds rapidly at room temperature without the need for harsh thermal conditions[1].

Physical Properties & Handling Data

To ensure reproducibility in high-throughput environments, understanding the physical parameters of the reagent is non-negotiable. The quantitative data for this compound is summarized below:

PropertyValue / Description
IUPAC Name 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione
Common Synonym N-Succinimidyl 3-chlorophenylcarbamate
Molecular Formula C₁₁H₉ClN₂O₄
Molecular Weight 268.65 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in polar aprotic solvents (DMF, DMSO, THF, MeCN). Insoluble in water.
Hydrolytic Stability Hydrolyzes in aqueous buffers. Half-life is highly pH-dependent (e.g., ~4-5 hours at pH 7.0, but drops to <10 minutes at pH 8.6)[2].
Storage Conditions 2–8°C or -20°C, stored under inert gas (Argon/N₂) with desiccant.

Reaction Chemistry & Causality

The primary application of this reagent is the synthesis of 3-chlorophenyl ureas. The causality behind choosing this reagent over direct phosgenation or isocyanate usage is reaction control and safety .

Isocyanates are prone to dimerization and rapid degradation upon atmospheric moisture exposure. By pre-forming the N-succinimidyl carbamate via reagents like N,N′-disuccinimidyl carbonate (DSC)[3], we trap the reactive intermediate in a stable, crystalline form[1].

When reacting with an amine, the pathway is highly predictable. The release of the NHS byproduct is not just a chemical necessity; it acts as a built-in stoichiometric indicator . Because the NHS byproduct absorbs strongly in the UV spectrum at 260–280 nm[2], its appearance in the reaction matrix can be directly correlated with the conversion of the starting material, creating a self-validating analytical system.

ReactionPathway A 1-{[(3-Chlorophenyl)carbamoyl]oxy} pyrrolidine-2,5-dione (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Primary/Secondary Amine (Nucleophile) B->C D 3-Chlorophenyl Urea (Target Product) C->D Collapse & Elimination E N-Hydroxysuccinimide (Leaving Group) C->E

Nucleophilic acyl substitution pathway for urea synthesis via N-succinimidyl carbamate.

Experimental Protocol: Synthesis of Asymmetric 3-Chlorophenyl Ureas

This step-by-step methodology outlines the optimal conditions for utilizing 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione. Every step is designed to maximize yield while providing real-time validation of the reaction progress.

Materials Required:
  • 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione (1.05 equivalents)

  • Target Primary or Secondary Amine (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:
  • Substrate Preparation: Dissolve the target amine (1.0 eq) in anhydrous DMF to achieve a concentration of 0.1 M.

    • Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of the carbamate reagent into 3-chloroaniline and carbon dioxide.

  • Base Addition: Add DIPEA (1.5 eq) to the stirring solution.

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger. It ensures the target amine remains in its free-base (non-protonated) state, maximizing its nucleophilicity for the upcoming attack.

  • Electrophile Addition: Add the 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione (1.05 eq) portion-wise over 5 minutes at room temperature.

  • Incubation & Self-Validation: Stir the reaction at room temperature for 2 to 4 hours. Monitor the reaction via LC-MS.

    • Causality: You are looking for two simultaneous signals: the emergence of the target urea mass and the stoichiometric release of the NHS byproduct (detectable via UV absorbance at 260–280 nm)[2]. The reaction is deemed complete when the UV trace of the starting carbamate is entirely replaced by the free NHS peak.

  • Quenching & Workup: Dilute the reaction mixture with 10 volumes of Ethyl Acetate. Transfer to a separatory funnel and wash sequentially with 5% aqueous NaHCO₃ (2x), distilled water (2x), and saturated brine (1x).

    • Causality: The basic aqueous wash (NaHCO₃) effectively deprotonates the cleaved N-hydroxysuccinimide (pKa ~ 6.0), rendering it highly water-soluble and partitioning it entirely into the aqueous waste stream along with the DIPEA salts. The organic layer will retain the highly pure asymmetric urea.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Workflow Step1 Step 1: Dissolve Amine in Anhydrous DMF (0.1 M) Step2 Step 2: Add DIPEA (1.5 eq) to ensure nucleophilicity Step1->Step2 Step3 Step 3: Add N-succinimidyl carbamate reagent (1.05 eq) Step2->Step3 Step4 Step 4: Stir 2-4h at RT Monitor by LC-MS (UV 260-280nm) Step3->Step4 Decision Conversion Complete? Step4->Decision Decision->Step4 No (Continue stirring) Step5 Step 5: Aqueous Workup (Remove NHS byproduct) Decision->Step5 Yes (NHS fully released) Step6 Step 6: Evaporate & Purify (Yield: >85%) Step5->Step6

Standard workflow for the synthesis of asymmetric ureas using the N-succinimidyl carbamate reagent.

References

  • Title: Convenient methods for syntheses of active carbamates, ureas and nitrosoureas using N,N′-disuccinimido carbonate (DSC) Source: Tetrahedron Letters (Takeda, K., et al., 1983) URL: [Link][1]

  • Title: N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins Source: Journal of Biochemical and Biophysical Methods (Mädler, S., et al., 1999) URL: [Link][3]

Sources

Engineering Asymmetric Ureas and Bioconjugates: A Technical Guide to 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione (CAS No. 62749-09-1) is an advanced N-succinimidyl carbamate (NSC) reagent. It serves as a highly stable, isolable isocyanate surrogate[1]. In modern drug discovery and bioconjugation, the synthesis of asymmetric ureas and carbamates often relies on hazardous, moisture-sensitive isocyanates or highly toxic phosgene derivatives. This reagent circumvents these bottlenecks by utilizing an N-hydroxysuccinimide (NHS) leaving group to activate the carbamate core, enabling rapid, high-yielding, and orthogonal functionalization of primary and secondary amines[2][3].

Chemical Identity and Mechanistic Causality

The structural architecture of this compound consists of a 3-chlorophenyl ring linked via a carbamate bond to a pyrrolidine-2,5-dione (NHS) moiety[1].

Causality of Reactivity: Standard carbamates are highly stable and resist nucleophilic attack. However, the incorporation of the electron-withdrawing NHS group fundamentally alters the electronic landscape of the carbonyl center[3]. The succinimidyl ring acts as an exceptional leaving group due to the resonance stabilization of the resulting anion. Upon introduction of an amine nucleophile, a tetrahedral intermediate is formed, which rapidly collapses to expel water-soluble N-hydroxysuccinimide, driving the reaction thermodynamically toward the asymmetric urea product[4].

Mechanism A Primary/Secondary Amine (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B 1-{[(3-Chlorophenyl)carbamoyl] oxy}pyrrolidine-2,5-dione B->C Carbonyl Activation D Asymmetric Urea Derivative C->D Elimination E N-Hydroxysuccinimide (NHS) Byproduct C->E Leaving Group

Fig 1. Reaction mechanism of asymmetric urea formation via N-succinimidyl carbamate activation.

Quantitative Comparison of Urea Synthesis Methodologies

To understand the strategic advantage of NSC reagents, it is critical to compare them quantitatively against traditional synthetic methodologies.

Parameter3-Chlorophenyl Isocyanate MethodTriphosgene / Phosgene MethodNSC Reagent Method (Title Compound)
Reagent Stability Low (Highly moisture sensitive)Moderate (Toxic gas release risk)High (Bench-stable solid)
Toxicity High (Severe inhalation hazard)Extremely HighLow to Moderate
Reaction Yields 70-90%60-85%85-98%
Byproduct Removal Difficult (Insoluble polyureas)Requires basic scrubbingEasy (Water-soluble NHS wash)
Storage Inert atmosphere, <4°CInert atmosphere, <4°CAmbient or 4°C, desiccant

Applications in Drug Discovery and Bioconjugation

Medicinal Chemistry: The 3-chlorophenyl urea motif is a "privileged scaffold" frequently found in kinase inhibitors (e.g., Sorafenib analogues) and soluble epoxide hydrolase (sEH) inhibitors[5]. The lipophilicity and halogen-bonding capability of the 3-chlorophenyl group significantly enhance target binding affinity within hydrophobic protein pockets. Using this NSC reagent allows for late-stage functionalization of complex amine scaffolds without subjecting them to harsh conditions[6].

Bioconjugation: NSC chemistry is increasingly utilized for peptide-protein conjugates[2]. Because the reagent is stable enough to be handled in aqueous-organic mixtures, it selectively reacts with the ε-amino groups of lysine residues. This allows researchers to tag peptides with the 3-chlorophenyl pharmacophore without degrading the peptide backbone or inducing epimerization[2][7].

Self-Validating Experimental Protocols

Protocol A: Synthesis of the NSC Reagent

Rationale: Synthesizing the NSC reagent via N,N'-disuccinimidyl carbonate (DSC) avoids phosgene gas and produces a bench-stable solid[4][8].

  • Preparation: Dissolve 1.0 eq of 3-chloroaniline in anhydrous acetonitrile.

  • Activation: Add 1.1 eq of N,N'-disuccinimidyl carbonate (DSC) in a single portion.

  • Catalysis: Add 0.1 eq of 4-dimethylaminopyridine (DMAP) to accelerate the nucleophilic attack on the carbonate.

  • Reaction: Stir at room temperature for 4 hours under an inert atmosphere (N2/Ar).

  • Isolation: Concentrate the solvent in vacuo. Triturate the crude residue with cold diethyl ether to precipitate the title compound as a white solid.

  • Self-Validation (QC): Perform IR spectroscopy. A successful synthesis is confirmed by the presence of strong carbonyl stretches at ~1810 cm⁻¹ and 1785 cm⁻¹ (succinimidyl ring) and ~1740 cm⁻¹ (carbamate), distinguishing it from the starting amine[6].

Protocol B: High-Throughput Synthesis of Asymmetric Ureas

Rationale: The NSC reagent is reacted with diverse amine building blocks to generate a library of 3-chlorophenyl ureas[9].

  • Preparation: Dissolve 1.0 eq of the target primary/secondary amine in anhydrous DMF.

  • Basification: Add 2.0 eq of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA ensures the amine remains in its highly nucleophilic free-base form, neutralizing any hydrochloride salts[9].

  • Coupling: Add 1.1 eq of 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione.

  • Incubation: Stir at 25°C for 2-4 hours.

  • Scavenging: Add polymer-supported Tris-amine resin (0.5 eq) and stir for 30 minutes to covalently sequester any unreacted NSC reagent.

  • Purification: Filter the resin. Partition the filtrate between ethyl acetate and water. The NHS byproduct partitions entirely into the aqueous layer, while the highly pure urea product remains in the organic layer.

  • Self-Validation (QC): LC-MS analysis should show the total disappearance of the starting amine mass and the emergence of the [M+153] adduct (addition of the 3-chlorophenylcarbamoyl group minus a proton).

Workflow Step1 1. Reagent Prep Dissolve NSC in DMF/DIPEA Step2 2. Amine Addition Introduce target scaffold Step1->Step2 Step3 3. Coupling Reaction Stir 2-4h at 25°C Step2->Step3 Step4 4. Scavenging Quench with Tris-amine resin Step3->Step4 Step5 5. Purification Filter & Aqueous Wash Step4->Step5 Step6 6. Validation LC-MS & NMR Confirmation Step5->Step6

Fig 2. High-throughput experimental workflow for the synthesis of 3-chlorophenyl urea libraries.

Conclusion

The deployment of 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione fundamentally streamlines the synthesis of complex ureas and carbamates. By replacing hazardous isocyanates with a stable, highly reactive NSC surrogate, researchers can achieve near-quantitative yields, simplify purification workflows, and safely execute late-stage functionalization of sensitive biomolecules[2][3].

Sources

Methodological & Application

Application Note: Advanced Bioconjugation via Urea Ligation Using 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione (hereafter referred to as 3-CP-NSC ) belongs to a specialized class of bifunctional crosslinkers known as O-succinimidyl carbamates (NSCs). While traditional bioconjugation relies heavily on N-hydroxysuccinimide (NHS) esters to form amide bonds, NSC reagents react with primary amines to form unsymmetrical urea linkages [1].

This distinction is critical for advanced drug development and structural biology. Urea bonds provide exceptional resistance to enzymatic degradation (proteolysis) and improved chemical stability compared to standard amides[2]. Furthermore, the NSC leaving group is significantly less prone to premature aqueous hydrolysis than traditional NHS esters, allowing for higher conjugation efficiencies[3].

The incorporation of the 3-chlorophenyl moiety serves a dual purpose:

  • Hydrophobic/Halogen-Bonding Tag : The chlorine atom can participate in halogen bonding within protein binding pockets, making 3-CP-NSC an invaluable tool for synthesizing targeted covalent inhibitors.

  • Pharmacokinetic Modulation : In clinical applications, succinimidyl carbamate linkers have been utilized to create highly stable "bio-better" bioconjugates with extended half-lives, such as the FDA-approved Calaspargase Pegol[4].

Mechanism Amine Primary Amine (Protein-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent 3-CP-NSC (Crosslinker) Reagent->Intermediate Urea Unsymmetrical Urea Linkage Intermediate->Urea Elimination (-H⁺) NHS NHS Leaving Group Intermediate->NHS

Figure 1: Reaction mechanism of 3-CP-NSC with a primary amine to form a highly stable urea linkage.

Quantitative Data: Linkage Comparison

To justify the selection of 3-CP-NSC over standard NHS-ester reagents, Table 1 summarizes the kinetic and thermodynamic profiles of the two chemistries.

Table 1: Kinetic and Thermodynamic Profile of NSC vs. NHS Reagents

ParameterTraditional NHS Esters3-CP-NSC (O-Succinimidyl Carbamate)
Reactive Intermediate Acyl-NHS esterN-succinimidyl carbamate
Bond Formed AmideUnsymmetrical Urea
Hydrolytic Half-Life (pH 8.0) 10 - 20 minutes> 12 hours[3]
Proteolytic Resistance Low to ModerateExceptionally High
Target Mass Shift (Da) Variable (Acyl-dependent)+153.02 Da (per conjugation)
Optimal Reaction pH 7.2 - 8.08.0 - 8.5
Primary Application General protein labelingBio-betters, solid-phase oligoureas[5]

Experimental Protocol: Protein Derivatization via Urea Ligation

This protocol outlines the derivatization of surface-exposed lysine residues on a model protein using 3-CP-NSC. The workflow is designed as a self-validating system , ensuring that unreacted reagents are neutralized and that the specific urea bond formation is analytically confirmed.

Causality & Critical Parameters
  • Why anhydrous DMSO? NSCs are susceptible to slow hydrolysis in the presence of water, forming 3-chloroaniline and CO₂. Using strictly anhydrous solvent for the stock solution prevents premature degradation.

  • Why pH 8.0–8.5? The ε-amino group of lysine has a pKa of ~10.5. A slightly basic pH increases the nucleophilic fraction of the amine without excessively accelerating the competing hydrolysis of the NSC reagent.

  • Why a Tris quench? Tris(hydroxymethyl)aminomethane contains a highly reactive primary amine that rapidly consumes unreacted 3-CP-NSC, preventing off-target crosslinking during downstream concentration.

Step-by-Step Methodology

Step 1: Buffer Exchange

  • Dialyze or desalt the target protein (1–5 mg/mL) into an amine-free buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 8.2).

  • Crucial: Do not use Tris, glycine, or ammonium-containing buffers, as these will competitively react with the 3-CP-NSC.

Step 2: Reagent Preparation

  • Equilibrate the vial of 3-CP-NSC to room temperature before opening to prevent condensation.

  • Dissolve the reagent in anhydrous DMSO to create a 10 mM stock solution. Use immediately.

Step 3: Conjugation Reaction

  • Add the 3-CP-NSC stock solution to the protein sample to achieve a 10- to 20-fold molar excess (depending on the desired degree of labeling).

  • Ensure the final concentration of DMSO does not exceed 5-10% (v/v) to prevent protein denaturation.

  • Incubate the reaction mixture at room temperature (20–25°C) for 2 to 4 hours with gentle end-over-end mixing.

Step 4: Reaction Quenching

  • Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM.

  • Incubate for 15 minutes at room temperature. This step guarantees that all active carbamate species are neutralized, locking the system's state.

Step 5: Purification

  • Remove excess quenched small molecules using Size Exclusion Chromatography (SEC) or a centrifugal desalting column (e.g., Zeba Spin) pre-equilibrated with PBS (pH 7.4).

Step 6: Quality Control & Validation (Self-Validation Step)

  • Analyze the purified conjugate via intact mass LC-MS/MS.

  • Validation Metric: You must observe a mass shift of exactly +153.02 Da for each successful urea ligation event. The absence of this specific mass shift indicates either complete hydrolysis of the reagent prior to reaction or non-covalent aggregation.

Workflow S1 1. Buffer Exchange (pH 8.0-8.5, Amine-free) S3 3. Urea Ligation (2-4h Incubation at RT) S1->S3 S2 2. Reagent Prep (10-20 mM in dry DMSO) S2->S3 S4 4. Reaction Quench (Excess Tris buffer) S3->S4 S5 5. SEC Purification (Remove small molecules) S4->S5 S6 6. LC-MS/MS Validation (Confirm mass shift) S5->S6

Figure 2: Step-by-step workflow for protein bioconjugation using 3-CP-NSC and downstream validation.

References

  • Synthesis of Peptide−Protein Conjugates Using N-Succinimidyl Carbamate Chemistry. Bioconjugate Chemistry (2010). URL:[Link]

  • A Novel Bio-Orthogonal Cross-Linker for Improved Protein/Protein Interaction Analysis. Analytical Chemistry (2014). URL:[Link]

  • Selective Conversion of O-Succinimidyl Carbamates to N-(O-Carbamoyl)-succinmonoamides and Ureas. Tetrahedron Letters (2002). URL:[Link]

  • BIO-BETTER/PEGylation. Aequilibrium Pharma (2024). URL:[Link]

  • Solid Phase Syntheses of Oligoureas. Journal of the American Chemical Society (1998). URL:[Link]

Sources

Practical Applications of 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid and clean synthesis of targeted pharmacophores is critical for accelerating hit-to-lead optimization. 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione (commonly known as N-succinimidyl 3-chlorophenylcarbamate) has emerged as a highly stable, bench-ready acylating reagent. It serves as a superior alternative to highly toxic and moisture-sensitive isocyanates for the installation of the 3-chlorophenylurea moiety—a privileged structural motif found in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and novel antimicrobial agents.

This application note provides an in-depth technical guide to the mechanistic rationale, quantitative advantages, and self-validating experimental protocols for utilizing this reagent in both solution-phase and solid-phase drug discovery workflows.

Chemical Rationale & The 3-Chlorophenylurea Pharmacophore

The urea functional group is a cornerstone of rational drug design due to its dual capacity to act as both a hydrogen bond donor and acceptor, enabling tight, directional binding within protein active sites. Specifically, the 3-chlorophenylurea derivative is a highly sought-after motif. The meta-chloro substitution provides optimal lipophilicity and steric bulk to occupy hydrophobic pockets, a feature exploited in FDA-approved multikinase inhibitors (e.g., Sorafenib) and emerging antibacterial agents targeting multidrug-resistant Staphylococcus epidermidis.

Historically, synthesizing these ureas required reacting primary or secondary amines with 3-chlorophenyl isocyanate. However, isocyanates present severe logistical and safety challenges: they are highly toxic, volatile, and extremely moisture-sensitive, often polymerizing or forming insoluble symmetric ureas upon exposure to atmospheric humidity.

By pre-activating the carbamic acid with an N-hydroxysuccinimide (NHS) leaving group, 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione bypasses these issues. It exists as a stable, crystalline solid that reacts cleanly with amines via nucleophilic acyl substitution, making it an ideal reagent for high-throughput library generation and peptide modification .

Mechanistic Causality & Workflow Dynamics

The reaction between an amine and the succinimidyl carbamate is driven by the exceptional leaving group ability of the NHS anion. When a primary or secondary amine nucleophile attacks the carbonyl carbon of the carbamate, the tetrahedral intermediate collapses, expelling NHS and forming the stable urea linkage.

The causality behind this reagent's success lies in its self-purifying reaction dynamics . The sole byproduct, N-hydroxysuccinimide, has a pKa of ~6.0. Under mildly basic aqueous workup conditions (e.g., saturated NaHCO₃), the NHS byproduct becomes fully deprotonated and partitions exclusively into the aqueous layer. This eliminates the need for labor-intensive silica gel chromatography, allowing for the direct isolation of high-purity urea products .

Workflow1 A Primary/Secondary Amine (Nucleophile) C Nucleophilic Acyl Substitution (DIPEA, rt, 1-2h) A->C B 1-{[(3-Chlorophenyl)carbamoyl]oxy} pyrrolidine-2,5-dione (Stable Reagent) B->C D 3-Chlorophenylurea (Target Pharmacophore) C->D High Yield Organic Layer E N-Hydroxysuccinimide (NHS) (Water-Soluble Byproduct) C->E Washed Away Aqueous Layer

Workflow of urea synthesis using 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione.

Quantitative Comparison: Reagent Selection Matrix

To justify the transition from traditional isocyanate chemistry to succinimidyl carbamate chemistry, the following table summarizes the quantitative and qualitative differences between the two reagents.

Property / Parameter3-Chlorophenyl Isocyanate1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione
Physical State Volatile, toxic liquidStable, crystalline solid
Moisture Sensitivity Extremely High (forms symmetric urea)Low (bench-stable for months at 4°C)
Byproducts Generated Symmetric ureas (insoluble, hard to remove)N-Hydroxysuccinimide (highly water-soluble)
Suitability for HTS Poor (requires strictly anhydrous conditions)Excellent (tolerates trace moisture)
Purification Required Column chromatographySimple basic aqueous extraction
Average Yield (Parallel Synthesis) 40% – 65%85% – 98%

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific in-process checks (e.g., pH monitoring, Kaiser tests), researchers can confirm reaction success before proceeding to the next step, ensuring high-fidelity data for structure-activity relationship (SAR) studies.

Protocol A: Solution-Phase Synthesis of 3-Chlorophenylurea Libraries

Application: Small molecule hit-to-lead optimization.

Materials:

  • Target Amine (1.0 eq, 0.5 mmol)

  • 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione (1.05 eq, 0.525 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 1.0 mmol)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation : Dissolve the target amine (0.5 mmol) in 5.0 mL of anhydrous DCM. Causality: DCM is preferred for its ease of evaporation, though DMF should be used if the amine is highly polar.

  • Base Addition : Add DIPEA (1.0 mmol) to the solution. Causality: DIPEA serves a dual purpose. It neutralizes any hydrochloride salts of the starting amine and prevents the local pH from dropping as the reaction proceeds, which would otherwise protonate the nucleophile and stall the reaction.

  • Reagent Addition : Slowly add 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione (0.525 mmol) in one portion at room temperature. Stir the reaction mixture for 1–2 hours.

  • Self-Validation (Reaction Monitoring) : Monitor the reaction via TLC or LC-MS. The disappearance of the starting amine peak confirms complete conversion.

  • Aqueous Workup : Dilute the mixture with an additional 10 mL of DCM. Wash the organic layer successively with 5% aqueous NaHCO₃ (3 × 10 mL), 0.1 N HCl (1 × 10 mL), and brine (1 × 10 mL). Causality: The mildly basic NaHCO₃ wash is the critical self-validating purification step; it ensures the NHS byproduct (pKa ~6.0) is fully ionized and partitions exclusively into the aqueous layer.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the analytically pure 3-chlorophenylurea derivative.

Protocol B: Solid-Phase Synthesis of Urea-Peptide Hybrids

Application: N-terminal capping of peptidomimetics and foldamers.

Workflow2 Step1 Resin-Bound Peptide (Free N-terminus) Step2 Add Reagent + DIPEA (in DMF, 1-2 hours) Step1->Step2 Step3 Wash Resin (Removes NHS) Step2->Step3 Kaiser Test Validation Step4 TFA Cleavage (Releases Peptide) Step3->Step4 Step5 3-Chlorophenylurea-Capped Peptidomimetic Step4->Step5 Final Product

Solid-phase synthesis workflow for N-terminal urea capping of peptidomimetics.

Step-by-Step Methodology:

  • Resin Preparation : Swell the resin-bound peptide containing a free N-terminal amine (0.1 mmol scale) in anhydrous DMF for 30 minutes. Causality: DMF ensures optimal swelling of the polystyrene or PEG matrix, exposing the reactive amine sites.

  • Coupling : Prepare a solution of 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione (0.3 mmol, 3.0 eq) and DIPEA (0.6 mmol, 6.0 eq) in 3 mL of DMF. Add this solution to the resin and agitate gently at room temperature for 2 hours.

  • Self-Validation (Kaiser Test) : Withdraw a few resin beads, wash them with ethanol, and perform a ninhydrin (Kaiser) test. Causality: A colorless/yellow bead indicates complete capping of the primary amine. A blue bead indicates incomplete reaction, necessitating a second coupling cycle.

  • Washing : Drain the reaction solution and wash the resin sequentially with DMF (5 × 3 mL), DCM (5 × 3 mL), and Methanol (3 × 3 mL) to remove all traces of the NHS byproduct and excess reagent.

  • Cleavage : Treat the resin with a standard Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours to release the 3-chlorophenylurea-capped peptide. Precipitate the final product in cold diethyl ether.

References

  • Ghosh, A. K., & Brindisi, M. (2020). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 63(6), 2751–2788.[Link]

  • Canale, V., et al. (2024). "Improving Activity of New Arylurea Agents against Multidrug-Resistant and Biofilm-Producing Staphylococcus epidermidis." ACS Medicinal Chemistry Letters, 15(3), 369–375.[Link]

  • Gauthier, C., et al. (2010). "Synthesis of Peptide−Protein Conjugates Using N-Succinimidyl Carbamate Chemistry." Bioconjugate Chemistry, 21(3), 432–443.[Link]

  • Maskos, K., et al. (2002). "Selective conversion of O-succinimidyl carbamates to N-(O-carbamoyl)-succinmonoamides and ureas." Tetrahedron Letters, 43(2), 3443–3445.[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Conjugation with 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this N-hydroxysuccinimide (NHS) ester for bioconjugation. As Senior Application Scientists, we have compiled this resource to ensure your experiments are successful by explaining the critical parameters and chemical principles that govern conjugation efficiency.

Understanding the Chemistry: The Key to High-Yield Conjugation

1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione belongs to the widely-used class of N-hydroxysuccinimide (NHS) esters, which are amine-reactive reagents essential for bioconjugation.[1] These reagents are prized for their ability to form stable amide bonds with primary amino groups, such as those on the N-terminus of proteins or the side chain of lysine residues, under mild aqueous conditions.[1][2]

The fundamental reaction is a nucleophilic acyl substitution. An unprotonated primary amine on your biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][3]

However, a significant competing reaction is the hydrolysis of the NHS ester, where a water molecule acts as the nucleophile.[1][4] This reaction regenerates the original carboxylic acid and releases NHS, rendering the reagent inactive for conjugation.[4] Maximizing your conjugation yield, therefore, hinges on favoring aminolysis over hydrolysis.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your conjugation experiments, providing likely causes and actionable solutions.

Issue 1: Low or No Conjugation Yield

This is the most common issue encountered and can stem from a variety of factors.

  • Probable Cause 1: Incorrect Reaction pH. The pH of your reaction buffer is the most critical parameter.[1] For efficient conjugation, a delicate balance must be struck. At acidic pH, primary amines are protonated (-NH₃⁺), making them non-nucleophilic and unreactive.[1] Conversely, at high pH, the rate of NHS ester hydrolysis increases dramatically, consuming your reagent before it can react with the target amine.[2][4]

    • Solution: The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5.[1][2] A common starting point is a pH of 8.3-8.5.[5] We recommend using non-amine-containing buffers such as phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate buffer.[5][6] Avoid buffers containing primary amines, like Tris, as they will compete with your biomolecule for reaction with the NHS ester.[6][7]

  • Probable Cause 2: Inactive Reagent due to Hydrolysis. 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione, like all NHS esters, is moisture-sensitive.[3][8] Improper storage or handling can lead to premature hydrolysis and a loss of reactivity.

    • Solution:

      • Storage: Store the reagent desiccated at -20°C.[] Before opening, allow the vial to equilibrate to room temperature to prevent water condensation.[8]

      • Solvent: If the reagent is not readily soluble in your aqueous buffer, first dissolve it in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][4] Use the solution immediately after preparation.[5] Ensure your DMF is amine-free, as degraded DMF can contain dimethylamine which will react with the NHS ester.[5]

  • Probable Cause 3: Presence of Competing Nucleophiles. Other nucleophiles in your sample can compete with the target primary amines.

    • Solution: Ensure your biomolecule solution is free of extraneous primary amine-containing substances (e.g., Tris buffer, glycine) and high concentrations of other nucleophiles like sodium azide.[1][7][10] Buffer exchange your protein or antibody if necessary to remove incompatible additives.[10]

  • Probable Cause 4: Suboptimal Reagent Concentration. An insufficient molar excess of the NHS ester can lead to incomplete labeling.

    • Solution: For initial experiments, a 10:1 to 20:1 molar ratio of NHS ester to antibody is a good starting point.[2] However, the optimal ratio depends on the number of available amines on your target and the desired degree of labeling. For smaller molecules, a 5-10 fold molar excess is often used.[3]

Issue 2: Poor Reproducibility Between Experiments

Inconsistent results often point to variability in reaction conditions.

  • Probable Cause 1: Inconsistent Reaction Time and Temperature. Both time and temperature affect the balance between aminolysis and hydrolysis.

    • Solution: Standardize your reaction protocol. Typical reactions are run for 1-4 hours at room temperature or overnight at 4°C.[1] Lower temperatures can help minimize hydrolysis, which is particularly useful for longer reaction times.[2]

  • Probable Cause 2: Degradation of Stock Solutions. If you are using a pre-dissolved stock of the NHS ester, it may be degrading over time.

    • Solution: Prepare fresh solutions of 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione in anhydrous solvent for each experiment.[5] Avoid repeated freeze-thaw cycles of stock solutions.[]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione?

This compound reacts with primary amines via nucleophilic acyl substitution to form a stable amide bond. The N-hydroxysuccinimide moiety is an excellent leaving group, facilitating the reaction.[1]

Q2: How should I store and handle the reagent?

Store the solid reagent in a desiccator at -20°C.[] Allow the container to warm to room temperature before opening to prevent moisture condensation.[8] If preparing a stock solution in an organic solvent like DMSO or DMF, use an anhydrous grade of the solvent and use the solution immediately.[4][5]

Q3: What buffers are recommended for the conjugation reaction?

Amine-free buffers with a pH between 7.2 and 8.5 are recommended.[2][7] Good choices include:

  • 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • 0.1 M Sodium Bicarbonate, pH 8.3-8.5[5]

  • 0.1 M Borate Buffer, pH 8.0-8.5[7]

Q4: Can I use Tris buffer?

It is not recommended. Tris contains a primary amine and will compete with your target molecule, reducing the conjugation efficiency.[6] If you need to stop the reaction, you can add a small amount of a Tris or glycine solution to quench any unreacted NHS ester.[7]

Q5: My protein is in a buffer containing sodium azide. Will this interfere with the reaction?

Low concentrations of sodium azide (≤ 3 mM) may not significantly interfere, but higher concentrations can inhibit the reaction.[1][7] It is best to remove it by dialysis or buffer exchange before conjugation.[10]

Q6: How can I confirm that my conjugation was successful?

The method for confirming conjugation depends on the molecules involved. Common techniques include:

  • SDS-PAGE: To observe a shift in the molecular weight of a protein after conjugation.

  • Mass Spectrometry: To determine the exact mass of the conjugate and the degree of labeling.

  • UV-Vis Spectroscopy: If the label has a distinct absorbance spectrum.

  • HPLC: To separate the conjugate from the unlabeled biomolecule.

Data & Protocols

Key Reaction Parameters Summary
ParameterRecommended Range/ConditionRationale
pH 7.2 - 8.5 (Optimal: 8.3-8.5)[1][2][5]Balances amine nucleophilicity and NHS ester stability.[1]
Temperature Room Temperature or 4°C[2]Lower temperature reduces the rate of hydrolysis.[2]
Reaction Time 0.5 - 4 hours at RT; Overnight at 4°C[2]Dependent on reactants and their concentrations.[1]
Buffer Phosphate, Bicarbonate, Borate[5][7]Must be free of primary amines.[6]
Molar Excess 5x - 20x (Reagent:Biomolecule)[2][3]Ensures efficient labeling; empirical optimization may be needed.
General Protocol for Protein Conjugation

This protocol provides a starting point for the conjugation of 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione to a protein.

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5-8.5) at a concentration of 1-10 mg/mL.[5]

  • Prepare NHS Ester Solution: Immediately before use, dissolve 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione in anhydrous DMSO or DMF to a concentration of ~10 mg/mL.[5]

  • Calculate Reagent Volume: Determine the volume of the NHS ester solution needed to achieve the desired molar excess (e.g., 10-fold molar excess).

  • Reaction: Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing.[6]

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[6]

  • Purification: Remove excess, unreacted reagent and byproducts (N-hydroxysuccinimide) using gel filtration (desalting column) or dialysis.[5]

Visualizing the Process

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_products Products Biomolecule Biomolecule-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Biomolecule->Intermediate Nucleophilic Attack NHS_Ester 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione (NHS Ester) NHS_Ester->Intermediate Hydrolyzed_Product Inactive Carboxylic Acid NHS_Ester->Hydrolyzed_Product Conjugate Biomolecule-NH-CO-... (Stable Amide Bond) Intermediate->Conjugate Collapse NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS Water H₂O Water->Hydrolyzed_Product Hydrolysis (competing reaction) Hydrolyzed_Product->NHS TroubleshootingWorkflow Start Low Conjugation Yield Check_pH Is pH between 7.2 - 8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3-8.5 using Phosphate/Bicarbonate buffer Check_pH->Adjust_pH No Check_Reagent Was reagent stored properly and solution freshly made? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange to remove interfering substances Check_Buffer->Buffer_Exchange No Check_Nucleophiles Are competing nucleophiles (e.g., Tris, Azide) absent? Check_Reagent->Check_Nucleophiles Yes Use_Fresh_Reagent Use fresh, anhydrous solvent and new aliquot of reagent Check_Reagent->Use_Fresh_Reagent No Check_Concentration Is molar excess sufficient? Check_Nucleophiles->Check_Concentration Yes Check_Nucleophiles->Buffer_Exchange No Optimize_Ratio Increase molar excess of NHS ester (e.g., from 10x to 20x) Check_Concentration->Optimize_Ratio No Success Re-run Experiment & Analyze Check_Concentration->Success Yes Adjust_pH->Success Buffer_Exchange->Success Use_Fresh_Reagent->Success Optimize_Ratio->Success

Caption: A step-by-step workflow for troubleshooting low conjugation yield.

References

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PMC. Available at: [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available at: [Link]

  • Reactions of N-hydroxysulfosuccinimide active esters. Semantic Scholar. Available at: [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ACS Publications. Available at: [Link]

  • Why do I have a low yield attaching amino-modified oligonucleotides to a NHS solid support. ResearchGate. Available at: [Link]

  • NHS ester labeling of amino biomolecules. Click Chemistry Tools. Available at: [Link]

  • Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. Available at: [Link]

  • Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. ACS Publications. Available at: [Link]

  • Cross-Linking Reagents. G-Biosciences. Available at: [Link]

  • Troubleshooting Guides. Creative Biolabs. Available at: [Link]

Sources

Technical Support Center: Purification of 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione Conjugates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of conjugates derived from 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming the unique challenges associated with purifying these specific conjugates. The presence of the hydrophobic 3-chlorophenyl group and the hydrolytically sensitive carbamate-NHS ester linkage necessitates a carefully considered purification strategy to ensure high purity, yield, and stability of the final product.

This center is structured to provide direct answers to common problems and questions, moving from broad strategic advice to specific troubleshooting scenarios and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs) - Strategic Purification Planning

This section addresses high-level questions to help you design an effective purification workflow from the outset.

Q1: What are the key chemical features of my 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione conjugate that I need to consider for purification?

There are two primary features of your conjugate that will dictate the optimal purification strategy:

  • Increased Hydrophobicity: The 3-chlorophenyl group significantly increases the lipophilicity (hydrophobicity) of the conjugate.[1] This property is a double-edged sword; it can enhance membrane permeability and target binding but also complicates purification by increasing the likelihood of non-specific binding, aggregation, and poor solubility in aqueous buffers. Your purification strategy will likely need to be based on hydrophobic interaction or reversed-phase chromatography.[2]

  • Labile Carbamate and Ester Linkages: The molecule contains both a carbamoyl-oxy and a succinimidyl ester linkage. The N-hydroxysuccinimide (NHS) ester is the reactive group designed for conjugation and is highly susceptible to hydrolysis.[3] The carbamate linkage itself can also be prone to hydrolysis, particularly under alkaline conditions (pH > 7.5).[4] Therefore, maintaining appropriate pH and minimizing exposure to aqueous environments are critical to prevent degradation of your conjugate.[4]

Q2: What is the best initial purification strategy for my crude conjugate mixture?

For most small molecule conjugates derived from this reagent, a two-step chromatographic approach is recommended. The initial choice depends on the nature of the molecule to which the reagent is conjugated.

  • For Small Molecule Conjugates (< 2 kDa):

    • Step 1 (Primary Purification): Reversed-Phase Flash Chromatography. This technique is ideal for rapidly removing the bulk of organic impurities, unreacted starting materials, and by-products like N-hydroxysuccinimide.[2][5] It is a cost-effective and efficient way to handle the hydrophobicity of your conjugate.

    • Step 2 (Polishing): Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Prep HPLC offers higher resolution to separate your target conjugate from closely related impurities and achieve high purity.[6]

  • For Larger Bioconjugates (e.g., peptides, oligonucleotides, proteins):

    • Step 1 (Primary Purification): Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF). These methods are excellent for quickly separating the large conjugate from small molecule impurities like excess reagent and hydrolyzed by-products.

    • Step 2 (Polishing): Hydrophobic Interaction Chromatography (HIC) or RP-HPLC. HIC is a non-denaturing technique well-suited for purifying proteins and other large biomolecules based on their surface hydrophobicity.[7][8][9] RP-HPLC can also be used, but care must be taken to choose conditions that do not denature the biomolecule.

Below is a decision-making workflow to help you select the appropriate purification strategy.

G start Crude Conjugation Mixture decision_size What is the molecular weight of the conjugate? start->decision_size small_mol_path < 2 kDa (Small Molecule) decision_size->small_mol_path Small large_mol_path > 2 kDa (Biomolecule) decision_size->large_mol_path Large flash_chrom Step 1: Reversed-Phase Flash Chromatography small_mol_path->flash_chrom sec_tff Step 1: SEC or TFF large_mol_path->sec_tff prep_hplc Step 2: Preparative RP-HPLC flash_chrom->prep_hplc final_product Purified Conjugate prep_hplc->final_product hic_rphplc Step 2: HIC or RP-HPLC sec_tff->hic_rphplc hic_rphplc->final_product G cluster_prep Sample Preparation cluster_flash Flash Chromatography cluster_analysis Analysis & Polishing dissolve Dissolve Crude Product adsorb Adsorb onto Celite/Silica dissolve->adsorb dry Evaporate to Dry Powder adsorb->dry load Load Solid Sample dry->load equilibrate_flash Equilibrate C18 Column load->equilibrate_flash run_gradient Run Gradient (Water/ACN) equilibrate_flash->run_gradient collect_flash Collect Fractions run_gradient->collect_flash analyze_fractions Analyze Fractions (LC-MS) collect_flash->analyze_fractions pool Pool Pure Fractions analyze_fractions->pool evaporate Evaporate Solvents pool->evaporate prep_hplc Optional: Prep-HPLC evaporate->prep_hplc lyophilize Lyophilize to Solid prep_hplc->lyophilize end_product High-Purity Conjugate lyophilize->end_product start Crude Conjugate start->dissolve

Sources

Technical Support Center: Long-Term Storage & Stability Optimization for 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione (a secondary N-hydroxysuccinimide [NHS] carbamate).

While NHS carbamates are invaluable for forming stable urea linkages and acting as highly selective serine hydrolase inhibitors[1], they possess a dual nature: they are potent electrophiles that are intrinsically susceptible to moisture-driven degradation. This guide maps the causality behind reagent failure and provides self-validating protocols to ensure absolute experimental reproducibility.

Chemical Logic & Stability Overview

To optimize storage, we must first understand the molecule's structural vulnerabilities. 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione features a reactive N-O bond linking a succinimide leaving group to a carbamate carbonyl.

Generally, carbamates are less prone to hydrolysis than standard NHS esters due to the resonance stabilization provided by the carbamic nitrogen atom, which lowers the electrophilicity of the carbonyl carbon[2]. However, this specific compound is a secondary NHS carbamate (possessing an NH group). Secondary NHS carbamates exhibit significantly higher reactivity than their tertiary counterparts, making them highly sensitive to nucleophilic attack by atmospheric water[1]. If exposed to moisture, the reagent will irreversibly degrade before it ever reaches your biological target.

Mechanistic Troubleshooting: The Degradation Pathway

When troubleshooting conjugation failures, visual and quantitative cues can trace back to the hydrolysis mechanism. The diagram below illustrates the exact chemical cascade that occurs when storage conditions are compromised.

Hydrolysis A 1-{[(3-Chlorophenyl)carbamoyl]oxy}... (Intact Secondary NHS-Carbamate) C Tetrahedral Intermediate A->C Nucleophilic Attack B H2O (Atmospheric Moisture) B->C D N-Hydroxysuccinimide (Free NHS Byproduct) C->D N-O Bond Cleavage E 3-Chlorophenylcarbamic Acid (Transient) C->E F 3-Chloroaniline + CO2 (Insoluble Precipitate) E->F Rapid Decarboxylation

Fig 1. Moisture-driven hydrolysis pathway of secondary NHS-carbamates yielding 3-chloroaniline.

Quantitative Stability Profiles

To guide your experimental timelines, the table below summarizes the half-life ( t1/2​ ) of secondary NHS-carbamates compared to traditional NHS-esters across different aqueous conditions. Notice that while carbamates offer a slightly extended working window, they still degrade rapidly at higher pH levels[2].

Reagent ClasspH 7.2 (4°C)pH 7.2 (25°C)pH 8.5 (25°C)Primary Degradation Byproducts
Secondary NHS-Carbamates > 24 hours~ 4 - 6 hours< 45 minutes3-Chloroaniline + CO₂ + NHS
Standard NHS-Esters ~ 4 - 5 hours~ 1 hour< 10 minutesCarboxylic Acid + NHS
Frequently Asked Questions (FAQs)

Q: I observed a white, insoluble precipitate when adding my DMSO stock to the aqueous reaction buffer. Is my reagent ruined? A: Yes, this is a hallmark of severe degradation. As shown in the mechanistic diagram above, when the NHS-carbamate hydrolyzes, it releases 3-chlorophenylcarbamic acid, which spontaneously decarboxylates into 3-chloroaniline. Unlike the intact reagent, 3-chloroaniline is highly hydrophobic and will crash out of aqueous solutions. You must discard this aliquot.

Q: Can I store leftover reconstituted reagent at -20°C for future use? A: This is highly discouraged[3]. Even "anhydrous" DMSO or DMF is exceptionally hygroscopic and will pull trace moisture from the air every time the tube is opened. Over time, this trace water will completely hydrolyze the reagent in solution. If you must store solutions, you must utilize the single-use aliquoting workflow (see SOP below).

Q: Why must I wait 30 minutes to open the vial after taking it out of the freezer? A: Opening a cold vial causes immediate condensation of atmospheric moisture directly onto the hygroscopic powder[4],[3]. This microscopic water layer initiates a chain reaction of hydrolysis in the solid state. Equilibrating the sealed vial to room temperature ensures no temperature differential exists to drive condensation.

Self-Validating Experimental Protocols (SOPs)
Protocol A: Anhydrous Reconstitution & Cryo-Storage Workflow

To prevent the accumulation of moisture, the reagent must be handled as a self-contained, inert system.

Workflow Step1 1. Equilibrate to RT (30 min) Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. Dispense Single-Use Aliquots Step2->Step3 Step4 4. Purge with Argon Gas Step3->Step4 Step5 5. Flash Freeze (Liquid N2) Step4->Step5 Step6 6. Store at -80°C with Desiccant Step5->Step6

Fig 2. Self-validating anhydrous reconstitution and cryo-storage workflow to prevent hydrolysis.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for exactly 30 minutes[4].

  • Solvent Preparation: Pierce the septum of a fresh bottle of anhydrous DMSO (≤0.005% H₂O) using a dry syringe.

  • Reconstitution: Inject the DMSO directly into the reagent vial to achieve a 10 mM stock concentration. Swirl gently; do not vortex vigorously to avoid introducing micro-bubbles of trapped air.

  • Aliquoting: Immediately dispense 10–50 µL volumes into pre-chilled, sterile microcentrifuge tubes.

  • Inert Purge: Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface of each tube for 3 seconds to displace ambient oxygen and humidity, then cap tightly.

  • Cryopreservation: Flash-freeze the tubes in liquid nitrogen or a dry ice/ethanol bath, and transfer immediately to a -80°C freezer containing indicating desiccant packs.

Protocol B: Spectrophotometric Integrity Assay (Self-Validation)

Before committing valuable biological samples to a conjugation reaction, validate the integrity of your stored NHS-carbamate. Hydrolysis releases free N-hydroxysuccinimide (NHS), which has a distinct absorbance peak at 260 nm[4],[5].

Step-by-Step Methodology:

  • Baseline Preparation: Dilute your 10 mM stock 1:1000 into 50 mM Borate Buffer (pH 8.5) to a final concentration of 10 µM.

  • Time-Zero Measurement ( A260_T0​ ): Immediately read the absorbance at 260 nm using a UV-Vis spectrophotometer.

  • Forced Hydrolysis (Control): Take a parallel 10 µM sample and incubate it at 37°C for 2 hours to force complete hydrolysis of the carbamate bond.

  • Maximum Absorbance Measurement ( A260_Tmax​ ): Read the absorbance of the hydrolyzed sample at 260 nm.

  • Causality & Calculation: Because the intact carbamate and free NHS have different extinction coefficients, the ratio of these values dictates your reagent's health. Calculate the percentage of intact reagent: % Intact = 100 -[(A_260_T0 / A_260_Tmax) * 100] Note: If the intact percentage falls below 85%, discard the aliquot to prevent poor conjugation yields.

References
  • Analytical Chemistry - ACS Publications. Intrinsic N-Terminal Reactivity and Improved Analysis of DSSO-Carbamate and Carbamate-Based Cross-Linkers. Retrieved from:[Link]

  • National Institutes of Health (PMC). Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors. Retrieved from:[Link]

  • National Institutes of Health (PMC). Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters... Retrieved from: [Link]

Sources

Advanced Technical Support Center: Overcoming Steric Hindrance in N-Succinimidyl Carbamate Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioconjugation and advanced urea synthesis. As Senior Application Scientists, we designed this guide specifically for drug development professionals and synthetic chemists working with 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione (an N-succinimidyl N-arylcarbamate).

While this reagent is highly effective for synthesizing 3-chlorophenyl ureas and carbamates, its bulky succinimidyl leaving group and rigid aryl ring can create severe steric hindrance when reacted with secondary or α-branched primary amines. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you bypass these kinetic bottlenecks.

Part 1: Mechanistic Insights & The Root of Steric Hindrance

The coupling of an amine with 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione proceeds via a nucleophilic addition-elimination mechanism at the carbamate carbonyl. When the incoming nucleophile is sterically hindered, the transition state becomes highly congested. This raises the activation energy ( ΔG‡ ), drastically reducing the reaction rate. During this prolonged reaction time, competing side reactions—such as the hydrolysis of the N-hydroxysuccinimide (NHS) ester by trace moisture—can consume the electrophile, leading to poor yields.

To overcome this, we must alter the reaction pathway. By introducing an acyl transfer catalyst like 4-Dimethylaminopyridine (DMAP) or an auxiliary nucleophile like 1-Hydroxy-7-azabenzotriazole (HOAt) , the bulky NHS group is displaced to form a highly reactive, less sterically demanding intermediate (e.g., an O-At carbamate or acylpyridinium ion). This intermediate rapidly traps the hindered amine, bypassing the kinetic bottleneck.

Part 2: Troubleshooting Guide & FAQs

Q1: My urea synthesis using 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione and a secondary amine is yielding <10% product. What is the primary cause and how do I fix it? A: The primary cause is the steric clash between the bulky succinimidyl leaving group, the 3-chlorophenyl moiety, and your secondary amine. This congestion prevents the amine from achieving the optimal Bürgi-Dunitz trajectory for nucleophilic attack. To overcome this, introduce an acyl transfer catalyst like DMAP or HOAt. HOAt accelerates the conversion by forming a highly reactive O-At carbamate intermediate, which utilizes neighboring group participation (hydrogen bonding from the pyridine nitrogen) to stabilize the incoming amine, effectively bypassing the steric barrier ().

Q2: I am seeing significant hydrolysis of the NHS-carbamate before the amine can react. How do I minimize this? A: Hydrolysis outcompetes the desired aminolysis when the amine is sterically hindered. To prevent this:

  • Ensure strictly anhydrous conditions (use anhydrous DMF or NMP, and dry your amine).

  • Swap Triethylamine (TEA) for N,N-Diisopropylethylamine (DIPEA) . TEA can act as a general base to activate trace water, whereas DIPEA's own steric bulk prevents it from participating in unwanted nucleophilic side reactions while still efficiently deprotonating the amine salt ().

  • Increase the concentration of the reactants (e.g., 0.5 M to 1.0 M) to favor the bimolecular coupling kinetics over pseudo-first-order hydrolysis.

Q3: Does changing the solvent or applying heat help with sterically hindered NHS-carbamates? A: Yes. Switching from dichloromethane (DCM) to highly polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) disrupts intermolecular hydrogen bonding and better solvates the highly polar transition state. If thermal activation is required, gentle microwave irradiation (e.g., 60 °C for 10–25 minutes) provides the necessary kinetic energy to overcome the steric activation barrier without the prolonged exposure that leads to thermal degradation ().

Part 3: Reaction Pathway Visualization

G A 1-{[(3-Chlorophenyl)carbamoyl]oxy} pyrrolidine-2,5-dione (Bulky Electrophile) C Direct Attack (High Steric Barrier) A->C D Catalyst (HOAt / DMAP) A->D B Hindered Amine (Secondary/Branched) B->C E Active Intermediate (Reduced Steric Clash) B->E F 3-Chlorophenyl Urea (Target Product) C->F Slow/Fails D->E Activation E->F Fast Coupling

Catalytic bypass of steric hindrance in N-succinimidyl carbamate urea synthesis.

Part 4: Quantitative Optimization Data

To illustrate the impact of these variables, the following table summarizes the optimized conditions for coupling 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione with various classes of amines.

Amine Steric ProfileExample NucleophileSolventCatalyst / BaseTemp / TimeExpected Yield
Unhindered Primary BenzylamineDCMDIPEA (2.0 eq)25 °C / 2 h>90%
Hindered Primary tert-ButylamineDMFDIPEA + HOAt (10 mol%)25 °C / 4 h80–85%
Secondary PiperidineNMPDIPEA + DMAP (0.1 eq)40 °C / 6 h75–80%
Highly Hindered DiisopropylamineNMPDIPEA + HOAt (1.0 eq)60 °C (MW) / 30 min60–70%

Part 5: Self-Validating Experimental Protocol

Workflow: HOAt-Catalyzed Synthesis of Hindered 3-Chlorophenyl Ureas This self-validating protocol utilizes HOAt to generate a highly reactive intermediate, ensuring complete conversion even with sterically demanding secondary amines.

Step 1: Preparation and Purging Flame-dry a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar. Purge the vial with Argon for 5 minutes to ensure a strictly anhydrous environment. Causality: Excluding moisture prevents the irreversible hydrolysis of the NHS-carbamate.

Step 2: Reagent Dissolution Dissolve the hindered amine (1.0 mmol, 1.0 eq) and 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione (1.2 mmol, 1.2 eq) in 2.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Causality: The high concentration (0.5 M) kinetically favors the bimolecular coupling over pseudo-first-order side reactions.

Step 3: Catalyst and Base Addition Add 1-Hydroxy-7-azabenzotriazole (HOAt) (0.1 mmol, 10 mol%) to the solution. Follow immediately with the dropwise addition of anhydrous N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq). Causality: DIPEA neutralizes any amine hydrochlorides without acting as a competing nucleophile, while HOAt initiates the catalytic cycle.

Step 4: Reaction Execution & Validation Seal the vial and heat the mixture to 40 °C using a heating block for 6 hours (or 60 °C for 30 minutes via microwave irradiation). Monitor the reaction progress via LC-MS. Self-Validation: The disappearance of the O-At intermediate mass and the appearance of the urea product mass validates that the catalytic cycle is actively turning over.

Step 5: Quench and Workup Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and quench with 5 mL of saturated aqueous NH₄Cl. Extract the organic layer and wash sequentially with water (3 x 5 mL) and brine (1 x 5 mL). Causality: These aqueous washes efficiently partition the highly polar NMP solvent, DIPEA salts, and the N-hydroxysuccinimide byproduct into the aqueous phase.

Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 1-(3-chlorophenyl)-3-substituted urea.

References

  • Title: Scaling Azapeptide with N-Fmoc-Aza-tripeptide from Resonant Acoustic Mixing of N-Fmoc-Amino Hydrazide and N-Succinimidyl Carbamate Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis of Peptide−Protein Conjugates Using N-Succinimidyl Carbamate Chemistry Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

  • Title: Palladium-Catalyzed Synthesis of N-Aryl Carbamates Source: Organic Letters (ACS Publications) URL: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Validation of Synthesized 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Synthesis, The Imperative of Structural Verification

In the realm of medicinal chemistry and drug development, the synthesis of a novel compound is but the first chapter of its story. The subsequent, and arguably more critical, chapter is its unambiguous structural characterization. Without rigorous validation, all downstream biological and pharmacological data rests on an unverified foundation. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution, providing a detailed atomic-level fingerprint.

This guide provides an in-depth, practical framework for the validation of a newly synthesized batch of 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione. We move beyond a simple checklist of peaks, delving into the causality behind spectral features, potential pitfalls from synthesis-related impurities, and a systematic workflow for confident validation. This document is designed for researchers who require not just data, but a self-validating system for ensuring the integrity of their synthesized compounds.

The Target Molecule: Structural and Electronic Landscape

1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione is a compound featuring a succinimide ring linked via a carbamoyl-oxy bridge to a 3-chlorophenyl group. Understanding this structure is key to predicting its spectral output. The molecule comprises three distinct moieties, each with characteristic NMR signatures: the succinimide ring, the 3-chlorophenyl aromatic system, and the carbamate linker.

Caption: Synthesis workflow and potential process-related impurities.

Therefore, a robust validation process must not only confirm the signals of the target molecule but also demonstrate the absence of characteristic signals from these potential contaminants.

¹H NMR Spectral Analysis: The Proton Fingerprint

The ¹H NMR spectrum provides the most immediate and informative data regarding the compound's structure. For analysis, a deuterated solvent such as DMSO-d₆ is highly recommended over CDCl₃. The slightly acidic N-H proton of the carbamoyl group is more likely to be observed as a distinct, exchangeable peak in DMSO-d₆, whereas it can be broad or even absent in CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts and Comparison with Key Impurities (400 MHz, DMSO-d₆)

MoietyProtonsPredicted δ (ppm)Predicted MultiplicityIntegrationKey Impurity Signals to Rule Out
Target Product Succinimide -CH₂-CH₂-~2.90Singlet (s)4HNHS: Singlet at ~2.67 ppm
Aromatic H~7.65Singlet (s, broad)1H3-Chloroaniline: Broad NH₂ signals ~5.4 ppm
Aromatic H~7.40Triplet (t)1HAromatic signals of starting materials
Aromatic H~7.25Doublet (d)1H
Aromatic H~7.10Doublet (d)1H
Carbamoyl N-H~10.5Singlet (s, broad)1H
Impurity: NHS -CH₂-CH₂-~2.67Singlet (s)4HN/A
N-OH~10.0Singlet (s, broad)1HN/A
Impurity: 3-Chloroaniline Aromatic H's6.5 - 7.1Multiplets (m)4HN/A
-NH₂~5.4Singlet (s, broad)2HN/A

Expert Rationale:

  • Succinimide Protons: The four protons on the succinimide ring are chemically and magnetically equivalent due to the free rotation and symmetry of that portion of the molecule. This results in a sharp singlet, integrating to 4H. Its downfield shift compared to pure NHS is expected due to the electron-withdrawing effect of the adjacent carbamoyl-oxy group.

  • Aromatic Protons: The 3-chlorophenyl group will present a complex but predictable pattern. The proton between the two electron-withdrawing groups (Cl and NH) will be the most deshielded. The remaining three protons will appear as distinct signals in the 7.1-7.4 ppm range, with splitting patterns dictated by ortho and meta coupling constants (J-values).

  • Carbamoyl N-H: This proton is expected to be significantly downfield due to its attachment to nitrogen and proximity to a carbonyl group. Its broadness is typical for exchangeable protons. Performing a D₂O exchange experiment would confirm this assignment, as the peak would disappear from the spectrum.

¹³C NMR Spectral Analysis: The Carbon Backbone

The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon environments and information about their electronic nature (e.g., C=O, C-Cl).

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

MoietyCarbon AtomsPredicted δ (ppm)Key Impurity Signals to Rule Out
Target Product Succinimide C=O~171.0NHS: Carbonyl at ~172 ppm
Carbamoyl C=O~151.5
Aromatic C-N~139.03-Chloroaniline: C-N at ~149 ppm
Aromatic C-Cl~133.03-Chloroaniline: C-Cl at ~133 ppm
Aromatic C-H~130.5Aromatic signals of starting materials
Aromatic C-H~123.0
Aromatic C-H~122.0
Aromatic C-H~118.0
Succinimide -CH₂-~25.0NHS: Methylene at ~25.5 ppm
Impurity: NHS C=O~172.0N/A
-CH₂-~25.5N/A

Expert Rationale:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The succinimide carbonyls are in a more traditional ester/amide environment and should appear around 171 ppm. The carbamoyl carbonyl is directly influenced by two nitrogen atoms and an oxygen, shifting it slightly upfield to around 151.5 ppm.

  • Aromatic Carbons: Six distinct signals are predicted for the aromatic ring. The carbons directly attached to heteroatoms (C-N and C-Cl) are readily identifiable based on established substituent chemical shift effects. The remaining four C-H carbons will appear in the typical aromatic region.

  • Aliphatic Carbon: The two equivalent methylene carbons of the succinimide ring will produce a single signal around 25 ppm.

Experimental Protocols for Robust Validation

Trustworthy data is born from meticulous experimental practice. The following protocols are designed to ensure high-quality, reproducible results.

Protocol 1: NMR Sample Preparation

  • Weighing: Accurately weigh approximately 10-15 mg of the synthesized 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D).

  • Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), add a known quantity of a certified internal standard whose peaks do not overlap with the analyte signals. 4. Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Filtering (If Necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

Protocol 2: NMR Data Acquisition

  • Instrumentation: Use a well-calibrated NMR spectrometer (≥400 MHz for ¹H is recommended for better signal dispersion).

  • Tuning and Shimming: Ensure the probe is properly tuned and the magnetic field is shimmed on the sample to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Temperature: 298 K.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons of interest (a value of 10-15 seconds is generally safe for quantitative accuracy).

    • Number of Scans (ns): 16 or 32 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling (zgpg30).

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): ≥1024 scans are typically required due to the low natural abundance of ¹³C.

Systematic Validation Workflow

A logical workflow ensures all aspects of the structure are confirmed and purity is assessed.

Caption: A systematic workflow for NMR spectra validation.

Conclusion

The validation of 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione via NMR spectroscopy is a multi-faceted process that relies on a predictive understanding of the molecule's spectral properties, careful experimental technique, and a systematic comparison against the known signatures of potential impurities. By following the detailed analysis and protocols outlined in this guide, a researcher can move from a raw spectrum to a confident, well-supported structural confirmation. This level of rigor is non-negotiable for ensuring the integrity of chemical research and the development of new therapeutic agents.

References

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • Miura, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 834-841. Retrieved from [Link] 13. Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of Natural Products, 70(5), 874-881.

  • Singh, R., & Sahu, A. (2014). The presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. 15. Molecules Editorial Office. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. Retrieved from [Link]

Mass Spectrometry Characterization of 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione Conjugates: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of quantitative proteomics and metabolomics, the selection of an optimal amine-reactive derivatization reagent is critical for downstream mass spectrometry (MS) characterization. This guide provides an in-depth technical comparison of 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione —commonly referred to as Succinimidyl 3-chlorophenylcarbamate (S3CPC)—against traditional alternatives like standard N-hydroxysuccinimide (NHS) esters and isocyanates.

By leveraging a unique NHS-carbamate reactive group and a halogenated isotopic tag, S3CPC offers unprecedented N-terminal selectivity and a mathematically predictable MS1 isotopic signature, fundamentally improving signal-to-noise ratios in complex biological matrices.

Mechanistic Grounding: The NHS-Carbamate Advantage

As an Application Scientist, I frequently observe researchers struggling with the broad, non-specific reactivity of standard NHS esters (which indiscriminately target both N-termini and lysine side chains) or the extreme moisture sensitivity of isocyanates. S3CPC bridges this gap through two distinct mechanistic advantages:

A. N-Terminal Selectivity via Urea Bond Formation

Unlike standard NHS esters that form amide bonds, NHS-carbamates react with primary amines to form highly stable urea linkages . Recent advancements in cross-linking mass spectrometry (XL-MS) have demonstrated that NHS carbamates exhibit a distinct selectivity toward protein N-termini compared to classical NHS esters 1. This selectivity is driven by the pKa difference between the N-terminal α -amine (pKa ~7.8–8.0) and the lysine ϵ -amine (pKa ~10.5). By buffering the reaction at pH 7.5, S3CPC preferentially targets the deprotonated N-terminus while leaving protonated lysines largely unreacted.

B. The Built-In Isotopic Signature

The inclusion of the 3-chlorophenyl moiety introduces a natural isotopic distribution of chlorine (~75.8% 35 Cl and ~24.2% 37 Cl). This creates a distinct 3:1 doublet in the MS1 spectrum separated by exactly 1.997 Da. This isotopic envelope acts as a built-in barcode, allowing automated bioinformatics pipelines to filter out background chemical noise and confidently identify labeled analytes. Furthermore, the carbamate group itself demonstrates marked stability in biological systems, preventing rapid hydrolysis before the derivatization is complete 2.

Mechanism cluster_0 pH 7.5 Environment NHS NHS-Carbamate (S3CPC) N_Term N-Terminal Amine (Deprotonated, Reactive) NHS->N_Term Nucleophilic Attack Lysine Lysine Side Chain (Protonated, Unreactive) NHS->Lysine Steric/Electronic Hindrance Urea Stable Urea Conjugate (MS-Cleavable) N_Term->Urea NoRxn No Reaction Lysine->NoRxn

Fig 1. Mechanistic basis for the N-terminal selectivity of NHS-carbamates at physiological pH.

Comparative Performance Analysis

To objectively evaluate S3CPC, we must benchmark it against the industry standards for amine derivatization: Acetyl-NHS (a standard NHS ester) and Phenyl Isocyanate (PIC).

Feature1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione (S3CPC)Standard NHS Esters (e.g., Acetyl-NHS)Phenyl Isocyanate (PIC)
Reactive Group NHS-CarbamateNHS-EsterIsocyanate
Linkage Formed UreaAmideUrea
Aqueous Stability High (Hours at pH 7.5)Moderate (Minutes at pH 7.5)Very Low (Seconds, highly moisture sensitive)
Target Selectivity High N-terminal preference Broad (N-term + Lysine)Broad
MS1 Isotopic Signature Yes (3:1 M/M+2 Cl pattern)NoNo
Mass Shift (Da) +153.00 ( 35 Cl) / +154.99 ( 37 Cl)+42.01 (Acetyl)+119.04
MS2 Reporter Ions Yes (m/z 128.02, 154.01)NoYes (m/z 120.04)

Data Interpretation: S3CPC provides the linkage stability of an isocyanate without the crippling moisture sensitivity, while simultaneously offering the isotopic filtering capabilities that standard NHS esters lack. The derivatization of glycans or peptides with NHS carbamates has been shown to significantly improve MS ionization and sensitivity, particularly when coupled with high-resolution Q-TOF analysis 3.

Experimental Workflow & Self-Validating Protocol

A robust protocol must be a self-validating system. The following methodology ensures high-yield stoichiometric conversion while incorporating specific checkpoints to verify labeling success prior to deep data analysis.

Step-by-Step Derivatization Methodology
  • Reagent Preparation: Dissolve S3CPC in anhydrous DMSO to a stock concentration of 100 mM. Causality: While NHS-carbamates are stable in aqueous buffers during the reaction, long-term storage requires anhydrous conditions to prevent slow hydrolysis of the succinimidyl leaving group.

  • Sample Preparation: Reconstitute the peptide/metabolite sample in 100 mM HEPES buffer, pH 7.5. Do not use Tris or other primary amine-containing buffers. Causality: pH 7.5 is the critical threshold to maintain N-terminal selectivity while keeping lysine side chains protonated.

  • Derivatization Reaction: Add the S3CPC stock to the sample to achieve a final reagent concentration of 5 mM. Vortex gently and incubate at room temperature for 60 minutes.

  • Quenching: Add hydroxylamine to a final concentration of 20 mM and incubate for 15 minutes. Causality: Hydroxylamine rapidly outcompetes the sample for any remaining unreacted S3CPC, preventing off-target labeling during the cleanup phase.

  • Cleanup: Desalt the quenched mixture using C18 StageTips or an equivalent solid-phase extraction (SPE) method. Elute in 80% Acetonitrile / 0.1% Formic Acid.

Workflow Sample 1. Sample Preparation (Peptides in pH 7.5 Buffer) Reagent 2. Reagent Addition (S3CPC in Anhydrous DMSO) Sample->Reagent Reaction 3. Derivatization Reaction (RT, 60 mins, Urea Bond Formation) Reagent->Reaction Quench 4. Quench & Cleanup (Hydroxylamine + C18 Desalting) Reaction->Quench LCMS 5. LC-MS/MS Analysis (Isotopic Filtering & MS2) Quench->LCMS

Fig 2. Step-by-step derivatization workflow for LC-MS/MS analysis using NHS-carbamates.

Mass Spectrometry Characterization & Data Interpretation

Once the sample is introduced into the mass spectrometer (e.g., Orbitrap or Q-TOF), the self-validating nature of the S3CPC reagent becomes apparent.

Validation Checkpoint 1: MS1 Isotopic Filtering

Scan the MS1 spectra for a mass shift of +153.00 Da relative to the native analyte. Crucially, confirm the presence of the chlorine isotopic signature: a doublet peak separated by ~1.997 Da with an intensity ratio of approximately 3:1. If this doublet is missing, the peak is background noise, not a labeled analyte.

Validation Checkpoint 2: MS2 Gas-Phase Dissociation

Under Higher-energy Collisional Dissociation (HCD), the urea linkages formed by NHS-carbamates exhibit unique gas-phase dissociation behavior 1. Look for the following diagnostic reporter ions in the low mass region to confirm the presence of the 3-chlorophenyl tag:

  • m/z 154.01: Protonated 3-chlorophenyl isocyanate fragment.

  • m/z 128.02: Protonated 3-chloroaniline (formed via the neutral loss of CO from the isocyanate fragment).

The presence of these reporter ions provides absolute structural confirmation of the conjugate and allows for precise localization of the modification site on the peptide backbone.

References

  • [1] Intrinsic N-Terminal Reactivity and Improved Analysis of DSSO-Carbamate and Carbamate-Based Cross-Linkers - Analytical Chemistry (ACS Publications). 1

  • [3] Improving biochemical markers for disorders of N-glycosylation - Clinical Chemistry (AME Groups).3

  • [2] Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors - PMC (NIH).2

Sources

A Senior Application Scientist's Guide to the Reactivity of Chlorophenyl-Activated N-Hydroxysuccinimide Carbamates

Author: BenchChem Technical Support Team. Date: April 2026

In the precise world of bioconjugation and medicinal chemistry, the choice of a coupling reagent is a critical decision that dictates the efficiency, speed, and selectivity of a reaction. N-Hydroxysuccinimide (NHS) activated reagents are mainstays for their ability to form stable amide bonds with primary amines.[1] This guide provides an in-depth comparison of the reactivity of two structurally similar yet functionally distinct reagents: 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione and its 4-chlorophenyl analog . We will dissect the electronic principles governing their reactivity, present a framework for experimental validation, and discuss the practical implications for their application.

The core of this analysis rests on a fundamental principle of physical organic chemistry: the position of a substituent on an aromatic ring can profoundly alter the electronic character of a distal reactive center. For researchers, understanding this principle allows for the rational selection of a reagent to either accelerate a conjugation reaction or to moderate it for more sensitive substrates.

The Chemical Foundation of Reactivity: A Tale of Two Effects

The reaction of these NHS-activated carbamates with a primary amine is a classic nucleophilic acyl substitution. The rate of this reaction is primarily determined by the electrophilicity of the carbamoyl carbonyl carbon. The more electron-deficient this carbon is, the more readily it will be attacked by the lone pair of electrons on the amine's nitrogen atom. The electronic properties of the substituted phenyl ring are the key modulators of this electrophilicity.

Two primary electronic effects are at play: the inductive effect and the resonance effect.[2]

  • Inductive Effect (-I): Chlorine is more electronegative than carbon. It pulls electron density away from the benzene ring through the sigma bond framework.[3] This electron withdrawal is transmitted through the carbamoyl linkage, increasing the partial positive charge on the carbonyl carbon and making it more reactive.

  • Resonance Effect (+R): Chlorine possesses lone pairs of electrons in p-orbitals which can be delocalized into the aromatic pi-system.[4][5] This effect donates electron density to the ring, partially counteracting the inductive withdrawal.

The critical difference between the 3-chloro and 4-chloro analogs lies in how these two effects interact based on the substituent's position.

  • 4-Chlorophenyl (Para) Analog: When chlorine is in the para position, it can exert both its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+R). The resonance donation works against the inductive withdrawal, resulting in a moderated, though still net, electron-withdrawing character.

  • 3-Chlorophenyl (Meta) Analog: In the meta position, the resonance effect is negligible. The lone pairs on chlorine cannot be effectively delocalized to the reaction center via resonance.[3] Therefore, the powerful electron-withdrawing inductive effect (-I) dominates, pulling significant electron density from the ring and, consequently, from the carbonyl group.

This leads to a clear prediction: the 3-chlorophenyl analog is the more reactive species due to the greater electrophilicity of its carbonyl carbon.

G cluster_0 Electronic Effects on Phenyl Ring cluster_1 Positional Impact cluster_2 Resulting Reactivity Effects Substituent: Chlorine Inductive Effect (-I) (Electron Withdrawing) Resonance Effect (+R) (Electron Donating) Pos_4 4-Chloro (Para) Position -I and +R effects are both active. +R partially counteracts -I. Effects:f1->Pos_4 Effects:f2->Pos_4 Pos_3 3-Chloro (Meta) Position -I effect is dominant. +R effect is negligible. Effects:f1->Pos_3 Reactivity_4 Lower Carbonyl Electrophilicity Slower Reaction Rate Pos_4->Reactivity_4 Reactivity_3 Higher Carbonyl Electrophilicity Faster Reaction Rate Pos_3->Reactivity_3

Caption: Influence of chlorine position on electronic effects and resulting reactivity.

Quantitative Corroboration: The Hammett Equation

The Hammett equation provides a quantitative method to correlate reaction rates with the electronic effects of substituents on an aromatic ring.[6][7] It takes the form:

log(k/k₀) = σρ

Where k is the rate constant for the substituted reaction, k₀ is the rate for the unsubstituted reaction, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. The substituent constant, σ, quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group.

  • σ_meta for Chlorine is +0.37

  • σ_para for Chlorine is +0.23

The larger, more positive σ value for the meta-chloro substituent provides quantitative support for its stronger net electron-withdrawing capability compared to the para-chloro substituent.[8] This directly translates to a prediction of a faster reaction rate for the 3-chlorophenyl analog.

Experimental Validation: A Protocol for Kinetic Analysis

To empirically confirm these theoretical predictions, a comparative kinetic study is essential. The following protocol outlines a robust method using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.

Objective: To determine the second-order rate constants for the reaction of 1-{[(3-chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione and its 4-chloro analog with a model primary amine.

Materials:

  • 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione

  • 1-{[(4-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione

  • n-Butylamine (or other suitable primary amine)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • HPLC system with a C18 column and UV-Vis detector

Experimental Workflow:

G prep 1. Solution Preparation - 10 mM NHS-Carbamate stocks in MeCN - 1 M n-Butylamine stock in MeCN setup 2. Reaction Initiation - Thermostat solvent to 25°C - Add NHS-Carbamate (Final: 0.1 mM) - Add n-Butylamine (Final: 10 mM) - Start timer immediately prep->setup monitor 3. HPLC Monitoring - Inject aliquot at t=0 - Inject at regular intervals (e.g., 2 min for 3-Cl, 5 min for 4-Cl) - Monitor disappearance of starting material peak setup->monitor analyze 4. Data Analysis - Plot ln(Peak Area) vs. Time - Slope = -k' (pseudo-first-order rate const.) monitor->analyze calculate 5. Final Calculation - k = k' / [Amine] (Second-order rate const.) - t½ = 0.693 / k' analyze->calculate

Caption: Step-by-step workflow for the comparative kinetic analysis via HPLC.

Data Analysis and Expected Results: By maintaining a large excess of the amine (e.g., 100-fold), the reaction follows pseudo-first-order kinetics. A plot of the natural logarithm of the reactant's peak area versus time will yield a straight line with a slope of -k'. The second-order rate constant (k) is then calculated by dividing k' by the amine concentration.

Table 1: Predicted Comparative Kinetic Data

CompoundPredicted Relative Rate Constant (k)Predicted Relative Half-life (t½)Rationale
1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dioneHigherShorterDominant inductive effect (-I) enhances carbonyl electrophilicity.
1-{[(4-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dioneLowerLongerResonance effect (+R) partially counteracts the inductive effect.

Practical Applications and Strategic Selection

The choice between these two reagents is not merely academic; it has significant practical consequences for experimental design.

  • Choose 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione for:

    • Speed and Efficiency: When reaction time is a priority and the substrate is robust.

    • Difficult Couplings: For reactions with sterically hindered amines or electron-poor nucleophiles that require a more potent acylating agent.

    • Driving Equilibria: To ensure a reaction proceeds to completion with high yield.

  • Choose 1-{[(4-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione for:

    • Sensitive Substrates: When working with delicate proteins or peptides that may be prone to denaturation or side reactions under more forcing conditions.

    • Enhanced Selectivity: A less reactive reagent can provide greater selectivity for more nucleophilic sites (e.g., the N-terminus α-amine over lysine ε-amines) in complex biomolecules.[9][10]

    • Improved Stability and Handling: The lower reactivity corresponds to greater hydrolytic stability, offering a wider experimental window and longer shelf-life in solution.[11]

Conclusion

The subtle isomeric difference between 1-{[(3-chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione and its 4-chlorophenyl analog provides a powerful tool for the discerning researcher. The 3-chloro analog, governed by a dominant inductive effect, serves as a highly reactive tool for rapid and efficient acylations. In contrast, the 4-chloro analog, with its reactivity tempered by a counteracting resonance effect, offers a more controlled and selective option for sensitive applications. By understanding the fundamental electronic principles that dictate their behavior, scientists can move beyond trial-and-error and make rational, informed decisions to optimize their conjugation strategies, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • Miron, T., & Wilchek, M. (1999). N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins. Journal of Biochemical and Biophysical Methods, 38(1), 17–28. Available at: [Link]

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Navigating the Analytical Maze: A Comparative Guide to the Spectrophotometric and Chromatographic Quantification of 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accurate quantification of novel chemical entities is a cornerstone of progress. 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione (CPCD), a compound featuring both a carbamate and a succinimide moiety, presents a unique analytical challenge.[1] This guide provides an in-depth comparison of two robust methodologies for the determination of CPCD concentration: an indirect spectrophotometric method and a direct High-Performance Liquid Chromatography (HPLC) approach. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for selecting the optimal analytical strategy.

The Analytical Imperative: Why Accurate CPCD Quantification Matters

The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, often imparting desirable pharmacokinetic properties.[1] The addition of a chlorophenyl carbamoyl group suggests potential applications where precise dosing and metabolic monitoring are critical. Whether assessing compound purity, performing dissolution studies, or conducting pharmacokinetic analyses, a reliable and validated quantification method is non-negotiable.

Method 1: Indirect Spectrophotometric Determination via Azo Dye Formation

Given the structural components of CPCD, a direct UV-Vis spectrophotometric measurement may lack the required selectivity due to potential interference from structurally similar compounds or degradation products. An indirect method, leveraging the chemical reactivity of the carbamate functional group, offers a more specific and sensitive alternative. This approach is predicated on the alkaline hydrolysis of the carbamate linkage to yield 3-chloroaniline, which can then be quantified colorimetrically.

Principle of the Method

The spectrophotometric determination of CPCD via this indirect method involves a two-step chemical transformation:

  • Alkaline Hydrolysis: Under basic conditions, the carbamate ester bond of CPCD is hydrolyzed, liberating 3-chloroaniline and N-hydroxysuccinimide. This step is critical as it stoichiometrically releases the aromatic amine, which will serve as the chromogenic precursor.

  • Diazotization and Azo Coupling: The liberated 3-chloroaniline is then diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is subsequently coupled with a suitable aromatic compound, such as N-(1-naphthyl)ethylenediamine dihydrochloride (NED), to form a stable and intensely colored azo dye. The absorbance of this dye is directly proportional to the initial concentration of CPCD.

This method transforms a non-colored analyte into a colored product with a high molar absorptivity, thereby enhancing the sensitivity of the measurement.

Experimental Protocol: Spectrophotometric Determination

1. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution of CPCD of known concentration in a suitable organic solvent (e.g., methanol or acetonitrile).
  • Prepare a series of working standard solutions by diluting the stock solution with the same solvent to cover the desired concentration range.
  • Prepare sample solutions by dissolving the analyte in the same solvent.

2. Alkaline Hydrolysis:

  • To a known volume of each standard and sample solution, add an equal volume of a strong base (e.g., 1 M Sodium Hydroxide).
  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a predetermined time to ensure complete hydrolysis. The optimal time and temperature should be determined experimentally.

3. Diazotization:

  • Cool the hydrolyzed solutions to room temperature.
  • Acidify the solutions with a strong acid (e.g., 1 M Hydrochloric Acid).
  • Add a freshly prepared solution of sodium nitrite and mix well. Allow the reaction to proceed for a few minutes in an ice bath to form the diazonium salt.

4. Azo Coupling:

  • To the diazotized solutions, add a solution of N-(1-naphthyl)ethylenediamine dihydrochloride (NED).
  • Allow the solutions to stand for a sufficient time for the color to develop fully.

5. Spectrophotometric Measurement:

  • Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax) of the azo dye, determined by scanning the spectrum of a standard solution.
  • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
  • Determine the concentration of CPCD in the sample solutions from the calibration curve.
Visualizing the Workflow: Spectrophotometric Determination

Spectrophotometric_Workflow cluster_prep Solution Preparation cluster_reaction Chemical Reactions cluster_analysis Analysis Start CPCD Standard/Sample Solvent Add Organic Solvent Start->Solvent Hydrolysis Alkaline Hydrolysis (e.g., 1M NaOH, 60°C) Solvent->Hydrolysis Diazotization Diazotization (NaNO2, HCl, Ice Bath) Hydrolysis->Diazotization Coupling Azo Coupling (NED Solution) Diazotization->Coupling Measurement Measure Absorbance at λmax Coupling->Measurement Calibration Construct Calibration Curve Measurement->Calibration Quantification Determine Concentration Calibration->Quantification

Caption: Workflow for the indirect spectrophotometric determination of CPCD.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high selectivity and sensitivity for the direct quantification of analytes in complex mixtures. For CPCD, a reversed-phase HPLC method with UV detection is a suitable and widely used approach for carbamate analysis.[2][3][4]

Principle of the Method

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (a solid support packed in a column) and a mobile phase (a liquid that flows through the column). In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). CPCD, being a relatively nonpolar molecule, will be retained on the column and then eluted by the mobile phase. The time it takes for the analyte to travel through the column (the retention time) is a characteristic of the compound under specific chromatographic conditions.

A UV detector placed at the outlet of the column measures the absorbance of the eluate at a specific wavelength. The absorbance is proportional to the concentration of the analyte, allowing for its quantification.

Experimental Protocol: HPLC-UV Determination

1. Preparation of Mobile Phase and Solutions:

  • Prepare the mobile phase, typically a mixture of HPLC-grade acetonitrile and water, and degas it before use.
  • Prepare a stock solution of CPCD of known concentration in the mobile phase or a compatible solvent.
  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
  • Prepare sample solutions by dissolving the analyte in the mobile phase and filtering through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

  • Column: A C18 reversed-phase column is a suitable choice.
  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water. The optimal composition should be determined to achieve good separation and a reasonable run time.
  • Flow Rate: Typically 1.0 mL/min.
  • Injection Volume: A fixed volume, for example, 20 µL.
  • Detection: UV detector set at a wavelength where CPCD exhibits significant absorbance. Based on the chlorophenyl and succinimide chromophores, a wavelength in the range of 220-240 nm would be a logical starting point for method development.

3. Analysis:

  • Inject the standard solutions into the HPLC system to establish the retention time of CPCD and to generate a calibration curve by plotting the peak area against the concentration.
  • Inject the sample solutions and identify the CPCD peak based on its retention time.
  • Quantify the amount of CPCD in the samples by comparing their peak areas to the calibration curve.
Visualizing the Workflow: HPLC-UV Determination

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Start CPCD Standard/Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 230 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantify Quantify Peak Area Calibration->Quantify

Caption: Workflow for the direct HPLC-UV determination of CPCD.

Comparative Analysis: Spectrophotometry vs. HPLC-UV

The choice between the indirect spectrophotometric method and the direct HPLC-UV method depends on several factors, including the specific requirements of the analysis, the available instrumentation, and the nature of the sample matrix.

FeatureIndirect SpectrophotometryHPLC-UV
Principle Chemical derivatization to form a colored product.Chromatographic separation followed by UV detection.
Selectivity Moderate. Susceptible to interference from other aromatic amines or compounds that absorb at the same wavelength.High. Separation of individual components provides excellent selectivity.
Sensitivity Good. The use of a high molar absorptivity azo dye enhances sensitivity.Very Good. Can detect low concentrations of the analyte.
Speed Slower. Requires multiple reaction and incubation steps.Faster. Automated systems allow for high sample throughput.
Cost Lower. Requires a basic spectrophotometer.Higher. Requires a more complex and expensive HPLC system.
Ease of Use More complex. Involves multiple chemical steps and careful control of reaction conditions.Simpler for routine analysis once the method is developed.
Information Provided Provides only the total concentration of the analyte.Provides information on purity, presence of isomers, and degradation products in addition to concentration.

Conclusion: Selecting the Right Tool for the Job

Both the indirect spectrophotometric method and the direct HPLC-UV method are viable options for the quantification of 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione.

The indirect spectrophotometric method is a cost-effective choice when high sample throughput is not a primary concern and the sample matrix is relatively simple. Its reliance on a well-established colorimetric reaction provides a good level of sensitivity.

Conversely, the HPLC-UV method is the superior choice for applications demanding high selectivity, sensitivity, and the ability to simultaneously analyze for impurities or degradation products. While the initial investment in instrumentation is higher, the automation and information-rich output of HPLC make it the gold standard for pharmaceutical analysis and quality control.

Ultimately, the decision rests on a careful evaluation of the analytical needs, available resources, and the desired level of data quality. For research and development settings where a comprehensive understanding of the sample is crucial, the HPLC-UV method is highly recommended. For routine analyses in a resource-constrained environment, the spectrophotometric method, with proper validation, can be a reliable alternative.

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